molecular formula C10H15N2NaO8 B093919 Sodium trihydrogen ethylenediaminetetraacetate CAS No. 17421-79-3

Sodium trihydrogen ethylenediaminetetraacetate

Cat. No.: B093919
CAS No.: 17421-79-3
M. Wt: 314.22 g/mol
InChI Key: HLWRUJAIJJEZDL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium trihydrogen ethylenediaminetetraacetate is a derivative of ethylenediaminetetraacetic acid, a widely used chelating agent. This compound is known for its ability to bind metal ions, making it valuable in various industrial and scientific applications. It is commonly used to sequester metal ions in aqueous solutions, preventing them from interfering with other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium trihydrogen ethylenediaminetetraacetate can be synthesized through the neutralization of ethylenediaminetetraacetic acid with sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the monosodium salt.

Industrial Production Methods: In industrial settings, the production of monosodium ethylenediaminetetraacetate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in large reactors where the temperature, pH, and concentration of reactants are monitored and adjusted as needed.

Chemical Reactions Analysis

Types of Reactions: Sodium trihydrogen ethylenediaminetetraacetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions, where one or more of its carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions: The chelation reactions typically occur in aqueous solutions at neutral or slightly basic pH. Common reagents include metal salts such as calcium chloride, iron(III) chloride, and magnesium sulfate. The conditions for these reactions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products: The major products of these reactions are metal-chelate complexes, which are highly stable and soluble in water. These complexes are used in various applications, including water treatment, agriculture, and medicine.

Scientific Research Applications

Sodium trihydrogen ethylenediaminetetraacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent to remove metal ions from solutions, preventing unwanted side reactions in chemical syntheses.

    Biology: In molecular biology, it is used to inhibit metal-dependent enzymes and to stabilize nucleic acids and proteins by binding divalent metal ions.

    Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding toxic metal ions and facilitating their excretion from the body.

    Industry: It is used in the textile and paper industries to prevent metal ion impurities from affecting the quality of products. It is also used in the food industry as a preservative to prevent oxidative degradation.

Mechanism of Action

Sodium trihydrogen ethylenediaminetetraacetate exerts its effects through chelation, where it binds to metal ions via its carboxyl and amine groups. This binding forms stable, water-soluble complexes that prevent the metal ions from participating in other chemical reactions. The chelation process involves the formation of multiple coordinate bonds between the metal ion and the ligand, effectively sequestering the metal ion and rendering it inactive.

Comparison with Similar Compounds

    Disodium Ethylenediaminetetraacetate: Used in similar applications but with different solubility and binding characteristics.

    Tetrasodium Ethylenediaminetetraacetate: Often used in industrial applications due to its high solubility in water.

    Calcium Disodium Ethylenediaminetetraacetate: Used in medical applications for chelation therapy, particularly for lead poisoning.

Sodium trihydrogen ethylenediaminetetraacetate stands out due to its specific binding affinity for certain metal ions and its versatility in various applications.

Properties

IUPAC Name

sodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWRUJAIJJEZDL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-00-4 (Parent)
Record name Calmosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007379284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monosodium ethylenediaminetetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017421793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5058272
Record name EDTA monosodium salt
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Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7379-28-4, 17421-79-3
Record name Calmosine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007379284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monosodium ethylenediaminetetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017421793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:1)
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Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:?)
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Record name EDTA monosodium salt
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Record name Sodium trihydrogen ethylenediaminetetraacetate
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Record name Sodium N,N'-ethane-1,2-diylbis[N-(carboxymethyl)glycinate
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Record name MONOSODIUM ETHYLENEDIAMINETETRAACETATE
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